molecular formula C16H14N2O3 B1399204 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid CAS No. 1316217-46-5

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid

Cat. No.: B1399204
CAS No.: 1316217-46-5
M. Wt: 282.29 g/mol
InChI Key: XVIRQVACKUASTK-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival. By inhibiting this enzyme, this compound can modulate signaling pathways that are crucial for cancer cell survival . Additionally, it has been observed to interact with other biomolecules, such as kinases and transcription factors, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting cell signaling pathways and altering gene expression. This compound has been shown to downregulate anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphoinositide 3-kinase, preventing its interaction with substrates and subsequent activation. This inhibition leads to a cascade of downstream effects, including the suppression of the Akt signaling pathway, which is vital for cell survival and growth . Additionally, this compound can inhibit other kinases, further disrupting cellular signaling networks.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s impact on metabolic pathways can have significant implications for its therapeutic efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can translocate to the nucleus, influencing gene expression and transcriptional regulation. The presence of specific targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, further modulating its effects.

Preparation Methods

The synthesis of 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto ester.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and bases like potassium carbonate.

Scientific Research Applications

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound for drug discovery.

    Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:

    2-Phenyl-2H-indazole-3-carboxylic acid: Similar in structure but with a phenyl group instead of a benzyl group, which may affect its biological activity and solubility.

    5-Methoxy-2H-indazole-3-carboxylic acid: Lacks the benzyl group, which may result in different pharmacokinetic properties and target interactions.

    2-Benzyl-2H-indazole-3-carboxylic acid: Similar but without the methoxy group, which may influence its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives.

Properties

IUPAC Name

2-benzyl-5-methoxyindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-7-8-14-13(9-12)15(16(19)20)18(17-14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIRQVACKUASTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N(N=C2C=C1)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194732
Record name 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316217-46-5
Record name 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316217-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-3-carboxylic acid, 5-methoxy-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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